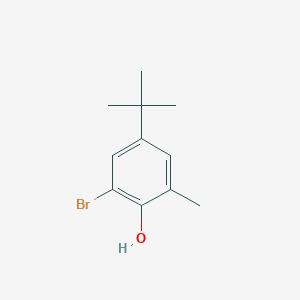

2-Bromo-4-tert-butyl-6-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-tert-butyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYSWPLAIXKJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482973 | |

| Record name | 2-Bromo-4-tert-butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20834-60-0 | |

| Record name | 2-Bromo-4-tert-butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-tert-butyl-6-methylphenol

CAS Number: 20834-60-0

This technical guide provides a comprehensive overview of 2-Bromo-4-tert-butyl-6-methylphenol, a substituted phenol of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information on closely related analogues and general methodologies to provide a thorough understanding of its potential properties and applications.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions, with experimental data for its isomer, 2-Bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4), provided for comparison.

| Property | This compound (CAS: 20834-60-0) | 2-Bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4) (Isomer) | Data Type |

| Molecular Formula | C₁₁H₁₅BrO | C₁₁H₁₅BrO | --- |

| Molecular Weight | 243.14 g/mol | 243.14 g/mol [1] | Calculated |

| Melting Point | Data not available | Data not available | --- |

| Boiling Point | Data not available | Data not available | --- |

| Density | Data not available | Data not available | --- |

| XLogP3 | Data not available | 4.3[1] | Computed |

| Hydrogen Bond Donor Count | 1 | 1[1] | Computed |

| Hydrogen Bond Acceptor Count | 1 | 1 | Computed |

| Rotatable Bond Count | 1 | 1 | Computed |

Synthesis and Characterization: Experimental Protocols

General Synthesis Protocol: Electrophilic Bromination

This protocol is adapted from general procedures for the ortho-bromination of phenols.

Objective: To synthesize this compound from 4-tert-butyl-2-methylphenol.

Materials:

-

4-tert-butyl-2-methylphenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-tert-butyl-2-methylphenol in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of N-Bromosuccinimide to the stirred solution.

-

Allow the reaction to stir at 0°C for one hour and then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired product and concentrate to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic peaks for the aromatic protons, the tert-butyl group protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR will show distinct signals for each carbon atom in the molecule, further confirming the structure.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify the functional groups present, such as the O-H stretch of the phenol and C-H stretches of the alkyl groups.

Potential Biological Activity and Applications in Drug Development

Direct studies on the biological activity of this compound are not currently published. However, the activities of structurally similar compounds, such as 2,4-di-tert-butylphenol and other brominated phenols, suggest potential areas of interest.

Many derivatives of di-tert-butylphenol exhibit good biological activity, including anti-inflammatory and anticancer properties.[2] The antioxidant activity of phenolic compounds is a well-established property. The tert-butyl groups can enhance the stability of the phenoxy radical formed during antioxidant activity.

Inferred Signaling Pathway Involvement:

Based on the known activities of related phenolic antioxidants, this compound could potentially modulate signaling pathways associated with oxidative stress and inflammation.

Caption: Hypothesized modulation of oxidative stress pathways.

Safety and Handling

Specific toxicology data for this compound is not available. However, related brominated and tert-butylated phenols are known to be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a substituted phenol with potential for further investigation in the fields of medicinal chemistry and materials science. While experimental data on this specific compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the properties of related molecules. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.

References

Technical Guide: Chemical Properties of 2-Bromo-4-tert-butyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-4-tert-butyl-6-methylphenol, also known as 2-Bromo-6-tert-butyl-4-methylphenol. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows for its preparation and analysis.

Chemical Identity and Physical Properties

This compound is a substituted phenolic compound. Its chemical structure consists of a phenol ring with a bromine atom and a tert-butyl group at the ortho positions (2 and 6) and a methyl group at the para position (4). The IUPAC name for this compound is 2-bromo-6-tert-butyl-4-methylphenol.[1]

Table 1: Chemical Identifiers for 2-Bromo-6-tert-butyl-4-methylphenol

| Identifier | Value |

| CAS Number | 1516-93-4 |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol [1] |

| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol[1] |

| Synonyms | This compound, 2-bromo-6-(tert-butyl)-4-methylphenol[1] |

| InChI | InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3[1] |

| SMILES | CC1=CC(=C(C(=C1)Br)O)C(C)(C)C[1] |

Table 2: Computed Physical and Chemical Properties of 2-Bromo-6-tert-butyl-4-methylphenol

| Property | Value | Source |

| XLogP3 | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 242.03063 g/mol | PubChem[1] |

| Complexity | 173 | PubChem |

| Physical Form | Liquid | Sigma-Aldrich |

Spectral Data

Detailed experimental spectral data for 2-Bromo-6-tert-butyl-4-methylphenol is limited in publicly available databases. However, based on its chemical structure, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would likely show distinct signals for the aromatic protons, the tert-butyl protons (a singlet), the methyl protons (a singlet), and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The spectrum would exhibit signals for the carbon atoms of the benzene ring, the tert-butyl group, and the methyl group. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine and hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, as well as absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the alkyl groups. A C-Br stretching vibration would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups.

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and characterization of 2-Bromo-6-tert-butyl-4-methylphenol.

Synthesis of 2-Bromo-6-tert-butyl-4-methylphenol

This protocol describes the bromination of 2-tert-butyl-4-methylphenol, a common precursor.

Materials:

-

2-tert-butyl-4-methylphenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-tert-butyl-4-methylphenol (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1 equivalent) to the cooled solution in portions over 30 minutes, while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute the column with a hexane-ethyl acetate solvent system, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to yield 2-Bromo-6-tert-butyl-4-methylphenol.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of the compound.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Analyze the purified product using a mass spectrometer, for instance, coupled with a gas chromatograph (GC-MS).

-

Determine the molecular weight and analyze the fragmentation pattern to further confirm the identity of the compound.

Visualizations

The following diagrams illustrate the workflow for the synthesis and characterization of this compound.

Caption: Synthesis workflow for 2-Bromo-6-tert-butyl-4-methylphenol.

Caption: Analytical workflow for the characterization of the final product.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are not widely available, its structural similarity to other hindered phenols, such as butylated hydroxytoluene (BHT), suggests potential antioxidant properties. Hindered phenols are known to act as radical scavengers and are used as antioxidants in various applications, including pharmaceuticals and food preservation. Further research is needed to elucidate the specific biological activities and potential applications of this compound.

References

An In-depth Technical Guide to 2-Bromo-6-tert-butyl-4-methylphenol

Foreword

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 2-bromo-6-tert-butyl-4-methylphenol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

It is important to note that the initial topic of interest, "2-Bromo-4-tert-butyl-6-methylphenol," presents ambiguity in publicly available chemical databases. The CAS number sometimes associated with this name (20834-60-0) is also linked to 2-bromo-4,6-di-tert-butylphenol. To ensure accuracy and rely on verifiable data, this guide focuses on the well-characterized isomer, 2-bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4) .

Molecular Structure and Properties

2-Bromo-6-tert-butyl-4-methylphenol is a substituted aromatic compound. The core structure consists of a phenol ring with a bromine atom and a tert-butyl group at the ortho positions (2 and 6, respectively) and a methyl group at the para position (4) relative to the hydroxyl group.

Chemical Structure

The structure of 2-bromo-6-tert-butyl-4-methylphenol is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-6-tert-butyl-4-methylphenol is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol | [1] |

| CAS Number | 1516-93-4 | [1] |

| Molecular Formula | C₁₁H₁₅BrO | [1] |

| Molecular Weight | 243.14 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥97% | [2] |

| XLogP3 | 4.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-bromo-6-tert-butyl-4-methylphenol.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | Singlet | 1H | Aromatic C-H |

| ~7.0 | Singlet | 1H | Aromatic C-H |

| ~5.5 | Singlet | 1H | Phenolic -OH |

| ~2.3 | Singlet | 3H | Methyl (-CH₃) |

| ~1.4 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150 | C-OH |

| ~145 | C-Br |

| ~135 | Aromatic C-C(CH₃)₃ |

| ~130 | Aromatic C-CH₃ |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~35 | Quaternary C of tert-butyl |

| ~30 | Methyl C of tert-butyl |

| ~20 | Methyl C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. A vapor phase IR spectrum is available for this compound[1]. Key expected absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H stretch | Phenolic -OH |

| 3000-2850 | C-H stretch | Aliphatic (tert-butyl, methyl) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Phenol |

| 750-550 | C-Br stretch | Bromo-alkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The GC-MS data is available, indicating a molecular ion peak consistent with its molecular weight[1].

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

[M-15]⁺: Loss of a methyl group (CH₃) from the tert-butyl group, resulting in a fragment at m/z 227/229.

-

[M-57]⁺: Loss of the entire tert-butyl group, leading to a significant fragment.

-

Other Fragments: Various other fragments resulting from the cleavage of the aromatic ring and loss of other substituents.

Experimental Protocols

Synthesis of 2-bromo-6-tert-butyl-4-methylphenol

The synthesis of 2-bromo-6-tert-butyl-4-methylphenol can be achieved by the electrophilic bromination of 2-tert-butyl-4-methylphenol. The tert-butyl group provides steric hindrance, directing the bromine to the other ortho position.

Materials:

-

2-tert-butyl-4-methylphenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-tert-butyl-4-methylphenol (1 equivalent) in dichloromethane.

-

Bromination: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-bromo-6-tert-butyl-4-methylphenol.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 2-bromo-6-tert-butyl-4-methylphenol.

Signaling Pathways and Applications

Currently, there is limited specific information available in the public domain regarding the direct involvement of 2-bromo-6-tert-butyl-4-methylphenol in specific signaling pathways or its extensive application in drug development. However, substituted phenols, in general, are known to be important intermediates in organic synthesis and can serve as building blocks for more complex molecules with potential biological activity. Hindered phenols, such as the subject of this guide, are also investigated for their antioxidant properties.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and spectroscopic data of 2-bromo-6-tert-butyl-4-methylphenol. A reliable experimental protocol for its synthesis has also been outlined. While its specific biological applications are not yet widely documented, its structural features make it a compound of interest for further research in medicinal chemistry and materials science. It is hoped that the information compiled herein will be a valuable resource for scientists and researchers.

References

2-Bromo-4-tert-butyl-6-methylphenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol

This guide provides a comprehensive overview of a proposed synthesis pathway for this compound, targeted at researchers, scientists, and professionals in drug development. The synthesis involves a two-step process: the alkylation of o-cresol to form the intermediate 4-tert-butyl-2-methylphenol, followed by selective bromination to yield the final product. The methodologies presented are based on established and analogous chemical transformations.

Synthesis Pathway Overview

The proposed synthesis of this compound begins with the Friedel-Crafts alkylation of o-cresol. In this step, a tert-butyl group is introduced at the para position to the hydroxyl group, yielding 4-tert-butyl-2-methylphenol. This intermediate is then subjected to electrophilic aromatic substitution, specifically bromination, to introduce a bromine atom at the ortho position to the hydroxyl group, resulting in the desired this compound.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-tert-butyl-2-methylphenol (Intermediate)

This procedure is based on the alkylation of o-cresol.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 4-tert-butyl-2-methylphenol.

Methodology:

A suitable reactor is charged with o-cresol and a catalyst, such as a mesoporous molecular sieve (e.g., HAlMCM-41)[1]. The alkylating agent, for instance, tert-butanol or methyl tert-butyl ether, is then introduced[1]. The molar ratio of the alkylating agent to p-cresol is typically in the range of 1:1 to 2:1[1]. The reaction mixture is heated to a temperature between 80-150°C under normal pressure and stirred[1]. The progress of the reaction can be monitored by techniques such as gas chromatography. Upon completion, the catalyst is filtered off, and the product is purified by distillation under reduced pressure.

Quantitative Data:

| Reactant/Reagent | Molar Ratio/Concentration | Temperature | Reaction Time | Yield | Purity | Reference |

| o-cresol | 1 | 80-150°C | - | High | High | [1] |

| tert-butanol | 1-2 | 80-150°C | - | High | High | [1] |

| HAlMCM-41 (catalyst) | Catalytic amount | 80-150°C | - | High | High | [1] |

Note: Specific reaction times and yields can vary depending on the exact conditions and scale of the reaction.

Step 2: Synthesis of this compound (Final Product)

This proposed procedure is adapted from the bromination of structurally similar phenols, such as 4-tert-butylphenol[2].

Experimental Workflow:

Caption: Proposed experimental workflow for the synthesis of this compound.

Methodology:

4-tert-butyl-2-methylphenol is dissolved in a suitable solvent mixture, such as 1:1 v/v chloroform:carbon tetrachloride[2]. The solution is cooled to 0°C in an ice bath under a nitrogen atmosphere. A solution of bromine in chloroform is then added dropwise over a period of time, maintaining the temperature at 0°C[2]. The reaction is monitored, and upon completion, the mixture is purged with nitrogen. The work-up involves washing the organic layer with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash[2]. The organic layer is then dried over a suitable drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data (Adapted from analogous reaction):

| Reactant/Reagent | Molar Ratio/Concentration | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4-tert-butyl-phenol | 1 | Chloroform/Carbon Tetrachloride (1:1) | 0°C | ~2 hours | Quantitative | [2] |

| Bromine | ~1.05 | Chloroform | 0°C | ~2 hours | Quantitative | [2] |

Note: The yield for the synthesis of this compound is expected to be high, similar to the quantitative yield reported for the analogous bromination of 4-tert-butylphenol.[2]

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H15BrO | 243.14 | 1516-93-4 |

| 4-tert-butyl-2-methylphenol | C11H16O | 164.24 | 98-27-1 |

| o-cresol | C7H8O | 108.14 | 95-48-7 |

| Bromine | Br2 | 159.808 | 7726-95-6 |

Safety Considerations

-

Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Organic solvents such as chloroform and carbon tetrachloride are volatile and may be toxic or carcinogenic. Handle these in a fume hood and avoid inhalation or skin contact.

-

The reaction should be performed with appropriate temperature control to avoid runaway reactions.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

An In-depth Technical Guide to 2-Bromo-6-tert-butyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and safety information for 2-bromo-6-tert-butyl-4-methylphenol, a substituted phenolic compound with potential applications in various fields of chemical research and development.

Chemical Identity and Nomenclature

The compound of interest is systematically named 2-bromo-6-tert-butyl-4-methylphenol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is crucial to use the correct IUPAC name to avoid ambiguity with isomers.

Synonyms: 2-bromo-4-methyl-6-tert-butylphenol, 2-bromo-6-(tert-butyl)-4-methylphenol, Phenol, 2-bromo-6-(1,1-dimethylethyl)-4-methyl-.[1]

Chemical Structure:

Caption: 2D structure of 2-bromo-6-tert-butyl-4-methylphenol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-6-tert-butyl-4-methylphenol is presented in the table below. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C11H15BrO | [1][2][3] |

| Molecular Weight | 243.14 g/mol | [1][3] |

| CAS Number | 1516-93-4 | [1] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Not specified in search results | |

| XLogP3-AA | 4.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][3] |

Synthesis

While a specific detailed experimental protocol for the synthesis of 2-bromo-6-tert-butyl-4-methylphenol was not found in the provided search results, a general method for the bromination of substituted phenols can be inferred. The synthesis would likely involve the electrophilic aromatic substitution of 4-tert-butyl-2-methylphenol or a related precursor. A plausible synthetic workflow is outlined below.

Experimental Workflow: Synthesis of 2-Bromo-6-tert-butyl-4-methylphenol

Caption: A logical workflow for the synthesis of 2-bromo-6-tert-butyl-4-methylphenol.

A general procedure for the synthesis of brominated phenols involves dissolving the starting phenol in a suitable solvent and adding a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst.[4] The reaction is typically followed by an aqueous work-up to remove byproducts and purification of the crude product by chromatography or recrystallization.

Spectroscopic Data

Detailed spectroscopic data such as NMR and IR spectra for 2-bromo-6-tert-butyl-4-methylphenol are available through specialized databases.[1][5] Researchers are advised to consult these resources for spectral assignments and structural confirmation.

Safety and Handling

Substituted phenols can exhibit irritant properties. While specific GHS classifications for 2-bromo-6-tert-butyl-4-methylphenol were not explicitly detailed in the search results, related compounds such as 2-bromo-4,6-di-tert-butylphenol are classified with the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Potential Applications in Research and Drug Development

Tert-butyl-phenolic compounds are widely recognized for their antioxidant properties.[9] These properties stem from the ability of the phenolic hydroxyl group to scavenge free radicals, a process often enhanced by the steric hindrance provided by the bulky tert-butyl groups.[9] This class of compounds has been investigated for potential therapeutic applications in conditions associated with oxidative stress.[9]

While specific studies on the drug development applications of 2-bromo-6-tert-butyl-4-methylphenol were not identified in the search results, its structural motifs suggest it could be a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential biological activity. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions.

Conclusion

2-Bromo-6-tert-butyl-4-methylphenol is a substituted phenol with well-defined chemical properties. While detailed experimental protocols and specific biological pathway information are not extensively documented in publicly available literature, its synthesis can be approached through standard bromination procedures. Its structural features, particularly the combination of a phenolic antioxidant moiety and a reactive bromine atom, make it a compound of interest for further investigation in synthetic and medicinal chemistry. All handling should be performed with appropriate safety precautions.

References

- 1. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromo-6-(tert-butyl)-4-methylphenol | 1516-93-4 [sigmaaldrich.com]

- 3. aablocks.com [aablocks.com]

- 4. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL | 98-22-6 [chemicalbook.com]

- 5. 1516-93-4|2-bromo-6-tert-butyl-4-methylphenol|BLD Pharm [bldpharm.com]

- 6. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-bromo-6-tert-butyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-bromo-6-tert-butyl-4-methylphenol, a substituted hindered phenol. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Physical Properties

2-Bromo-6-tert-butyl-4-methylphenol is a brominated derivative of 2-tert-butyl-4-methylphenol. Its structure features a sterically hindered hydroxyl group, a characteristic of hindered phenol antioxidants.[1][2][3]

Table 1: Physical and Chemical Properties of 2-Bromo-6-tert-butyl-4-methylphenol

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol | [4][5] |

| CAS Number | 1516-93-4 | [4][5] |

| Molecular Formula | C₁₁H₁₅BrO | [4][5] |

| Molecular Weight | 243.14 g/mol | [4][5] |

| Appearance | Not explicitly stated, but related compounds are colorless to pale-yellow crystals or powder. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available; likely soluble in organic solvents and insoluble in water, similar to other hindered phenols.[6] | |

| XLogP3 | 4.3 | [5] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 2-Bromo-6-tert-butyl-4-methylphenol

| Spectrum | Predicted Chemical Shifts / Characteristics |

| ¹H NMR | Aromatic protons (Ar-H): δ 6.5-7.5 ppm; Methyl protons (-CH₃): δ ~2.3 ppm; tert-Butyl protons (-C(CH₃)₃): δ ~1.4 ppm; Hydroxyl proton (-OH): variable, δ ~5.0 ppm.[5][7] |

| ¹³C NMR | Aromatic carbons: δ 110-160 ppm; Methyl carbon: δ ~20 ppm; tert-Butyl carbons: δ ~30-35 ppm.[1][8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 242 and 244 (due to bromine isotopes).[4][9][10] |

| Infrared (IR) | O-H stretching (phenolic): ~3600 cm⁻¹ (sharp, non-hydrogen bonded due to hindrance); C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹; C=C stretching (aromatic): ~1500-1600 cm⁻¹; C-O stretching: ~1200 cm⁻¹.[4] |

Chemical Reactivity and Stability

As a hindered phenol, 2-bromo-6-tert-butyl-4-methylphenol is expected to exhibit antioxidant properties. The bulky tert-butyl group adjacent to the hydroxyl group sterically hinders the hydroxyl proton, making the resulting phenoxy radical more stable and less likely to participate in further reactions, which is key to its function as a radical scavenger.[1][2][3] Bromophenols are known to be stable compounds, though they may be sensitive to light.[6] The bromine atom on the aromatic ring provides a site for various chemical modifications, making it a potentially useful intermediate in organic synthesis.[7]

Experimental Protocols

Synthesis of Brominated Phenols (General Procedure)

While a specific protocol for 2-bromo-6-tert-butyl-4-methylphenol is not detailed in the available literature, a general approach for the bromination of phenols can be adapted. One common method involves the reaction of the parent phenol with a brominating agent in a suitable solvent.

Illustrative Synthesis Workflow:

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 4. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organic chemistry - What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol 1H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826) [hmdb.ca]

- 7. brainly.com [brainly.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]

- 10. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 2-Bromo-4-tert-butyl-6-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-4-tert-butyl-6-methylphenol in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document provides a comprehensive overview of the solubility of structurally similar brominated phenols to offer valuable insights for researchers. It includes qualitative and quantitative data for related compounds, detailed experimental protocols for determining solubility, and a representative synthesis workflow. This guide aims to equip researchers with the necessary information to handle and utilize this compound and similar compounds effectively in their work.

Introduction to this compound

This compound is a substituted phenol derivative. The presence of a bromine atom, a tert-butyl group, and a methyl group on the phenol ring influences its chemical and physical properties, including its solubility. Substituted phenols are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding their solubility is crucial for reaction kinetics, purification processes, and formulation development.

Solubility of Brominated Phenols

To provide a framework for understanding the potential solubility of this compound, this section presents available data for other brominated phenols.

Qualitative Solubility of a Structurally Similar Compound

2-Bromo-4-tert-butylphenol, a closely related compound, is reported to have slight solubility in chloroform and methanol. This suggests that this compound is likely to exhibit similar limited solubility in polar protic and chlorinated solvents.

Quantitative Solubility Data for Other Brominated Phenols

The following table summarizes the available quantitative and qualitative solubility data for other brominated phenols in water and various organic solvents. This data illustrates the general trend of decreasing water solubility and increasing organic solvent solubility with increased bromination and substitution.

| Compound | Solvent | Solubility | Temperature (°C) |

| 4-Bromophenol | Water | Slightly soluble | Room Temperature |

| Ethanol | Soluble[1] | Room Temperature | |

| Ether | Soluble[1] | Room Temperature | |

| Chloroform | Soluble[1][2] | Room Temperature | |

| Glacial Acetic Acid | Freely soluble[3] | Room Temperature | |

| 2,4-Dibromophenol | Water | 1.9 g/L[4] | 15 |

| Ethanol | Very soluble[4] | Room Temperature | |

| Ether | Very soluble[4] | Room Temperature | |

| Benzene | Very soluble[4] | Room Temperature | |

| Carbon Tetrachloride | Slightly soluble[4][5] | Room Temperature | |

| Carbon Disulfide | Very soluble[4] | Room Temperature | |

| 2,4,6-Tribromophenol | Water | 0.07 g/L[6] | 15 |

| Ethanol | Soluble | Room Temperature | |

| Acetone | Soluble[7] | Room Temperature | |

| Chloroform | Soluble[7] | Room Temperature | |

| Diethyl Ether | Soluble | Room Temperature | |

| Methanol | Soluble | Room Temperature | |

| Methylene Chloride | Soluble | Room Temperature |

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of this compound, the following established methods for substituted phenols are recommended.

Shake-Flask Method

This is a common and straightforward method for determining the solubility of a compound.

Methodology:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the desired organic solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Generator Column Method

This method is particularly useful for compounds with low solubility.

Methodology:

-

Column Preparation: A solid support (e.g., glass beads or a sorbent material) is coated with the compound of interest, this compound. This coated support is then packed into a column.

-

Elution: The desired solvent is pumped through the column at a constant, slow flow rate and at a constant temperature. As the solvent passes through the column, it becomes saturated with the compound.

-

Sample Collection: The eluate (the saturated solution) is collected.

-

Quantification: The concentration of the compound in the collected eluate is determined using a sensitive analytical method (e.g., HPLC or GC-MS).

-

Calculation: The solubility is calculated from the concentration of the compound in the eluate and the volume of solvent passed through the column.

Synthesis Workflow

While a specific protocol for this compound is not detailed in the provided search results, a representative synthesis for the closely related 2-Bromo-4-tert-butylphenol can be visualized. This workflow illustrates a typical bromination of a substituted phenol.

Caption: Synthesis of 2-Bromo-4-tert-butylphenol.

Logical Relationship for Solubility Determination

The process of determining the solubility of a compound like this compound follows a logical experimental workflow.

Caption: Workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides a robust starting point for researchers. By understanding the solubility of structurally analogous brominated phenols and employing the detailed experimental protocols provided, scientists and drug development professionals can effectively work with this compound. The provided synthesis and experimental workflows offer a practical framework for laboratory operations involving substituted phenols. Future experimental work is encouraged to establish the specific solubility profile of this compound in a range of pharmaceutically and industrially relevant organic solvents.

References

- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]

- 6. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of 2-Bromo-4-tert-butyl-6-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-tert-butyl-6-methylphenol. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted spectroscopic values and data from closely related structural isomers to aid in the characterization and identification of this molecule. The methodologies provided are based on standard analytical protocols for phenolic compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 20834-60-0

-

Molecular Formula: C₁₁H₁₅BrO

-

Molecular Weight: 243.14 g/mol

-

Structure: (Note: A placeholder for the chemical structure image)

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its isomers.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | s | 1H | Ar-H |

| ~ 7.0 | s | 1H | Ar-H |

| ~ 5.0 | s | 1H | -OH |

| ~ 2.3 | s | 3H | -CH₃ |

| ~ 1.3 | s | 9H | -C(CH₃)₃ |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-OH |

| ~ 145 | C-tert-butyl |

| ~ 130 | C-H |

| ~ 128 | C-H |

| ~ 125 | C-CH₃ |

| ~ 115 | C-Br |

| ~ 35 | Quaternary C of tert-butyl |

| ~ 30 | -C(CH₃)₃ |

| ~ 20 | -CH₃ |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 242/244 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br and ⁸¹Br) |

| 227/229 | [M - CH₃]⁺ | Loss of a methyl group |

| 163 | [M - Br]⁺ | Loss of a bromine radical |

| 148 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl group after bromine loss |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3500-3400 | Broad | O-H stretch (phenolic) |

| ~ 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |

| ~ 1200 | Strong | C-O stretch (phenolic) |

| ~ 600-500 | Medium | C-Br stretch |

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ~ 280 | ~ 2000 |

Note: Phenolic compounds typically exhibit absorption bands in this region. The exact λmax and molar absorptivity can be influenced by the solvent and substitution pattern.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 30-45° pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion for pure samples.

-

Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions.

-

Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Scan a mass range of m/z 40 to 400 to detect the molecular ion and key fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine should be clearly visible.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.

-

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the wavelength range from 200 to 400 nm. Use the pure solvent as a blank.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is recommended to acquire experimental data on a purified sample.

An In-depth Technical Guide to 2-Bromo-4-tert-butyl-6-methylphenol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-tert-butyl-6-methylphenol (CAS No. 1516-93-4), a substituted phenol of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical and physical properties, commercial availability, and insights into its synthesis. Due to the limited publicly available data on this specific compound, this guide also draws upon information from structurally related bromophenols to provide a broader context for its potential applications and characteristics.

Chemical and Physical Properties

Substituted phenols are a class of compounds with wide-ranging applications, from industrial antioxidants to pharmaceutical intermediates. The unique substitution pattern of this compound, featuring a bromine atom and two alkyl groups on the phenol ring, suggests potential for further chemical modification and exploration of its biological activities.

Below is a summary of the available quantitative data for this compound. It is important to note that experimental data such as melting and boiling points are not consistently reported in publicly available sources, indicating a gap in the comprehensive characterization of this compound.

| Property | Value | Source |

| CAS Number | 1516-93-4 | [Sigma-Aldrich] |

| Molecular Formula | C₁₁H₁₅BrO | [PubChem] |

| Molecular Weight | 243.14 g/mol | [PubChem] |

| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol | [PubChem] |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)C(C)(C)C | [PubChem] |

| Physical Description | Liquid | [Sigma-Aldrich] |

| Purity | ≥95% - 97% (typical commercial grades) | [AOBChem, Sigma-Aldrich] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Commercial Suppliers

This compound is available from a number of commercial chemical suppliers, facilitating its use in research and development. The following table lists some of the known suppliers. Purity and available quantities may vary, and it is recommended to request a certificate of analysis from the supplier for specific batch information.

| Supplier | Location |

| Sigma-Aldrich | International |

| AOBChem | USA |

| AA Blocks | USA |

| BLDpharm | China |

Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic route to this compound involves the selective bromination of 4-tert-butyl-2-methylphenol. The following is a generalized procedure based on the bromination of other substituted phenols:

Materials:

-

4-tert-butyl-2-methylphenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolve 4-tert-butyl-2-methylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine or N-Bromosuccinimide in the same solvent to the cooled solution of the phenol over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, and purification method) would need to be optimized for the synthesis of this compound.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of substituted bromophenols has been investigated for various biological activities. Many bromophenols exhibit antioxidant properties due to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[1] The presence of bulky tert-butyl groups can enhance the stability of the resulting phenoxyl radical, potentially increasing its antioxidant efficacy.

Furthermore, some bromophenols have been reported to exhibit enzyme inhibitory activity. For instance, various synthetic bromophenol derivatives have shown potent inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the research of neurodegenerative diseases.[2] The specific biological role and potential therapeutic applications of this compound remain an area for future investigation.

Signaling Pathways and Logical Relationships

Currently, there is no published research directly implicating this compound in specific signaling pathways. The biological effects of many small molecules are often elucidated through extensive screening and mechanistic studies, which have not yet been reported for this compound.

However, we can visualize the logical workflow for its potential synthesis based on the general protocol described earlier.

Caption: A logical workflow for the proposed synthesis of this compound.

Conclusion

This compound is a commercially available substituted phenol with potential for use in synthetic chemistry and as a scaffold in drug discovery. While there is a lack of comprehensive publicly available data on its physical properties and biological activity, this guide provides a summary of the existing information and a plausible route for its synthesis. Further research is warranted to fully characterize this compound and to explore its potential applications in medicinal chemistry and materials science. Researchers are encouraged to consult supplier-provided data and to perform their own analytical characterization upon acquiring this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol from p-Cresol

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-Bromo-4-tert-butyl-6-methylphenol, a valuable substituted phenol derivative, starting from p-cresol. The synthesis involves an initial Friedel-Crafts alkylation of p-cresol to produce the intermediate, 4-tert-butyl-2-methylphenol, followed by a selective bromination to yield the final product. This protocol is intended for researchers and professionals in organic synthesis and drug development, offering comprehensive methodologies, data summaries, and a visual representation of the synthetic workflow.

Introduction

Substituted phenols are crucial building blocks in the synthesis of a wide range of chemical compounds, including antioxidants, agrochemicals, and pharmaceutical intermediates. This compound is a useful intermediate in organic synthesis. The following protocol outlines a reliable and efficient pathway for its preparation from readily available p-cresol. The synthesis is divided into two primary stages:

-

Step 1: Tert-butylation of p-Cresol: This step involves the alkylation of p-cresol with a tert-butylating agent to form 4-tert-butyl-2-methylphenol. Various catalysts can be employed for this reaction, including acidic ionic liquids or deep eutectic solvents, to achieve high conversion and selectivity under relatively mild conditions.[1][2][3]

-

Step 2: Bromination of 4-tert-butyl-2-methylphenol: The intermediate is then selectively brominated at the ortho-position to the hydroxyl group to yield the desired this compound. N-Bromosuccinimide (NBS) is a commonly used reagent for such regioselective brominations of phenols.[4]

Overall Reaction Scheme

The two-step synthesis can be summarized by the following reaction scheme:

Step 1: Tert-butylation p-Cresol + tert-Butanol → 4-tert-butyl-2-methylphenol

Step 2: Bromination 4-tert-butyl-2-methylphenol + N-Bromosuccinimide (NBS) → this compound

Experimental Protocols

3.1. Step 1: Synthesis of 4-tert-butyl-2-methylphenol

This protocol is adapted from established methods for the tert-butylation of p-cresol using tert-butyl alcohol as the alkylating agent and a Brønsted acidic ionic liquid as the catalyst.[3]

Materials:

-

p-Cresol

-

tert-Butyl alcohol (TBA)

-

Brønsted acidic ionic liquid (e.g., sulfonic acid functionalized)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dichloromethane

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add p-cresol and the Brønsted acidic ionic liquid catalyst.

-

Begin stirring the mixture and heat to the desired reaction temperature (e.g., 70-110°C).[3]

-

Slowly add tert-butyl alcohol to the reaction mixture. The molar ratio of p-cresol to tert-butyl alcohol can be optimized, with ratios of 1:1 to 10:1 having been reported.[1]

-

Maintain the reaction at the set temperature for a period of 1 to 10 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water to remove the catalyst and any unreacted tert-butyl alcohol.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-tert-butyl-2-methylphenol.

3.2. Step 2: Synthesis of this compound

This protocol is adapted from the bromination of similar phenolic compounds using N-Bromosuccinimide (NBS).[4]

Materials:

-

4-tert-butyl-2-methylphenol

-

N-Bromosuccinimide (NBS)

-

Methanol or Dichloromethane

-

p-Toluenesulfonic acid (pTsOH, catalytic amount)

-

Sodium thiosulfate solution (10% w/v)

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-tert-butyl-2-methylphenol and a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%) in methanol or dichloromethane in a round-bottom flask.[4]

-

Cool the stirred solution in an ice bath to 0°C.

-

In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in the same solvent.

-

Add the NBS solution dropwise to the cooled phenol solution over a period of 20-30 minutes, maintaining the temperature at 0°C.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

If methanol was used as the solvent, remove it under reduced pressure. Dilute the residue with dichloromethane and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/dichloromethane gradient) or recrystallization to afford pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for the Tert-butylation of p-Cresol

| Parameter | Value | Reference |

| Reactant Ratio (p-cresol:TBA) | 1:1 to 10:1 | [1] |

| Catalyst | Brønsted acidic ionic liquid | [3] |

| Temperature | 70 - 120°C | [3] |

| Reaction Time | 1 - 10 hours | [2] |

| p-Cresol Conversion | 36% - 85.3% | [3] |

| Selectivity for 4-tert-butyl-2-methylphenol | ~92% - 95.2% | [3] |

Table 2: Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| p-Cresol | C₇H₈O | 108.14 | Colorless to yellowish solid | 106-44-5 |

| 4-tert-butyl-2-methylphenol | C₁₁H₁₆O | 164.24 | Colorless solid | 98-27-1[5] |

| This compound | C₁₁H₁₅BrO | 243.14 | Off-white to pale yellow solid | 1516-93-4[6][7] |

Mandatory Visualization

The logical workflow for the synthesis of this compound from p-cresol is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

p-Cresol is corrosive and toxic; avoid skin contact and inhalation.

-

Brominating agents like NBS are corrosive and are lachrymators. Handle with care.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL | 98-22-6 [chemicalbook.com]

- 5. 4-Tert-Butyl-2-Methylphenol | C11H16O | CID 7379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-methyl-6-tert-butylphenol | C11H15BrO | CID 10988477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1516-93-4|2-bromo-6-tert-butyl-4-methylphenol|BLD Pharm [bldpharm.com]

Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-tert-butyl-6-methylphenol as a versatile building block in the synthesis of potentially bioactive molecules. The protocols outlined below are intended to serve as a foundational guide for the development of novel therapeutic agents.

Introduction

This compound is a substituted phenolic compound that presents multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be readily functionalized to form ethers and esters. Furthermore, the ortho- and para-positions to the hydroxyl group can be manipulated to introduce additional functionalities. The inherent structural motifs of bromophenols and tert-butylated phenols are frequently associated with a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.

Key Synthetic Transformations

The chemical versatility of this compound allows for a variety of synthetic transformations to generate a library of derivatives. The primary reaction pathways include the formation of Schiff bases (following oxidation of the methyl group), ether and ester synthesis, and Suzuki-Miyaura cross-coupling reactions.

Synthesis of Key Derivatives

A general workflow for the derivatization of this compound is presented below.

Biological Applications and Representative Data

Derivatives of substituted bromophenols have shown promise in various therapeutic areas. The following sections summarize the potential biological activities, with representative data from structurally related compounds.

Anticancer Activity

Phenolic compounds, including their bromo-derivatives, are known to exhibit anticancer properties through various mechanisms, such as the induction of apoptosis and inhibition of cell proliferation.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Schiff Base Derivatives | Leukemia (K562) | 10 - 50 | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)[1] |

| Biaryl Derivatives | Prostate (PC-3) | > 100 | 4,4'-Methylenebis(2,6-di-tert-butylphenol) |

| Ether Derivatives | Not extensively reported | - | - |

| Ester Derivatives | Not extensively reported | - | - |

Antioxidant Activity

The hindered phenolic moiety in derivatives of this compound suggests potential antioxidant activity by scavenging free radicals.

| Compound Class | Assay | IC50 (µg/mL) | Reference Compound |

| Phenolic Precursors | DPPH Scavenging | 60 | 2,4-di-tert-butylphenol |

| Phenolic Precursors | ABTS Scavenging | 17 | 2,4-di-tert-butylphenol |

| Phenolic Precursors | Metal Chelating | 20 | 2,4-di-tert-butylphenol |

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives of this compound.

Protocol 1: Synthesis of 2-Bromo-4-tert-butyl-6-formylphenol (Intermediate)

Objective: To oxidize the methyl group of the starting material to an aldehyde, a key intermediate for Schiff base formation.

Materials:

-

This compound

-

Manganese dioxide (MnO2)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with DCM.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-4-tert-butyl-6-formylphenol.

Protocol 2: Synthesis of 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol (Schiff Base Derivative)[2][3]

Objective: To synthesize a Schiff base derivative from the corresponding aldehyde.

Materials:

-

2-Bromo-4-tert-butyl-6-formylphenol (from Protocol 1)

-

2-Aminopyridine

-

Methanol

-

Domestic microwave oven

Procedure:

-

In a 25 mL Erlenmeyer flask, dissolve equimolar concentrations of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde and 2-aminopyridine (e.g., 3 mmol each) in anhydrous methanol (5 mL) at room temperature.[2]

-

Subject the mixture to microwave irradiation for an optimized time (e.g., 8 minutes) on a medium-high setting (e.g., 800W).[2]

-

After irradiation, cool the reaction mixture and dilute it with ice-cold water to precipitate the product.[2]

-

Collect the solid product by filtration and assess its purity by TLC.[2]

-

Recrystallize the compound from a methanol/water mixture at room temperature to obtain single crystals. A yield of approximately 72% can be expected.[2]

Protocol 3: General Procedure for O-Alkylation (Ether Synthesis)

Objective: To synthesize ether derivatives via Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

An appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize biaryl derivatives.

Materials:

-

This compound

-

An appropriate arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the solvent system to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Signaling Pathway Visualization

Derivatives of bromophenols may exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. A simplified representation of a potential mechanism of action is the inhibition of a pro-survival signaling pathway.

References

Application Note: Comprehensive Characterization of 2-Bromo-4-tert-butyl-6-methylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed overview of the analytical techniques and protocols for the structural characterization and purity assessment of 2-Bromo-4-tert-butyl-6-methylphenol (CAS No: 1516-93-4). The methodologies described herein are fundamental for quality control, regulatory submission, and research and development in the pharmaceutical and chemical industries. The protocols cover spectroscopic, chromatographic, and thermal analysis techniques to ensure a comprehensive characterization of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for the selection and optimization of appropriate analytical methods.

| Property | Value | Technique Reference |

| IUPAC Name | 2-bromo-6-tert-butyl-4-methylphenol | [1] |

| Molecular Formula | C₁₁H₁₅BrO | [1] |

| Molecular Weight | 243.14 g/mol | [1] |

| Exact Mass | 242.03063 Da | Mass Spectrometry[1] |

| CAS Number | 1516-93-4 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Protocol: ¹H and ¹³C NMR Analysis

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-